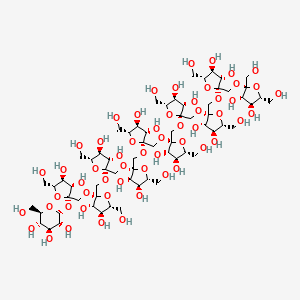
Brexpiprazole-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brexpiprazole-d8 (hydrochloride) is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . The deuterated form, Brexpiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized through a multi-step process involving key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out in N,N-dimethylacetamide as a solvent at elevated temperatures to yield Brexpiprazole with good purity and yield .
Industrial Production Methods
Industrial production of Brexpiprazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of sodium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at elevated temperatures, and the product is purified using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .
Análisis De Reacciones Químicas
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in Brexpiprazole.
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and various solvents like N,N-dimethylacetamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Brexpiprazole-d8 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Brexpiprazole.
Biology: Researchers use Brexpiprazole-d8 to investigate its effects on biological systems and its interactions with biological molecules.
Industry: Brexpiprazole-d8 is used in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Brexpiprazole-d8 exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of serotonin and dopamine activity helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The compound also has high affinity for alpha-adrenergic receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Brexpiprazole is often compared with Aripiprazole, another atypical antipsychotic. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at D2 receptors and stronger antagonism at 5-HT2A receptors . This results in potentially fewer side effects such as akathisia and extrapyramidal symptoms with Brexpiprazole compared to Aripiprazole . Other similar compounds include Cariprazine and Didesmethylcariprazine, which share similar pharmacological profiles .
Propiedades
Fórmula molecular |
C25H28ClN3O2S |
|---|---|
Peso molecular |
478.1 g/mol |
Nombre IUPAC |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |
Clave InChI |
RQCIZERYSLEVFB-GHUHEGGWSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |
SMILES canónico |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)









